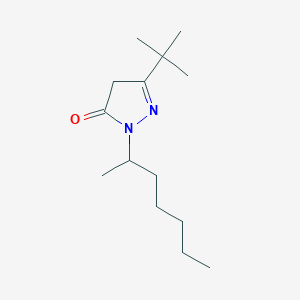
1-Phenylethanol-1,2-13C2
Übersicht
Beschreibung
1-Phenylethanol-1,2-13C2 is a stable isotope-labeled compound that is widely used in scientific research applications. The compound is a derivative of phenylethanol, which is a colorless liquid that is used in the production of perfumes, flavors, and other chemical products. The stable isotope-labeled compound is synthesized using a variety of methods, and it has several advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Application 1: Deracemization of 1-phenylethanols
- Methods of Application: The process involves a chemoenzymatic process in which manganese oxide driven oxidation is coupled with enzymatic biotransformation. The achiral 1-phenylethanol is oxidized to produce acetophenone in the interior chamber of a polydimethylsiloxane thimble. The acetophenone then passes through the membrane into the exterior chamber where enantioselective biotransformation takes place to produce ®-1-phenylethanol .
- Results or Outcomes: The process produces ®-1-phenylethanol with an enantioselectivity of >99% ee and with 96% yield .
Application 2: Enantioselective Biotransformations
- Methods of Application: The process involves the use of various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .
Application 3: Production of 1-Phenylethanol Using Enzymes from Tea Flowers
- Summary of the Application: 1-Phenylethanol-1,2-13C2 is used in the production of 1-Phenylethanol (1PE) using enzymes from tea flowers. 1PE can be used as a fragrance in food flavoring and cosmetic industries and as an intermediate in the pharmaceutical industry .
- Methods of Application: The process involves the transformation of acetophenone to 1PE using enzymes extracted from tea flowers. The production conditions were optimized using response surface methodology .
- Results or Outcomes: The optimized conditions resulted in an effective and low-cost approach for producing 1PE .
Application 4: Synthesis of Styrene
- Summary of the Application: 1-Phenylethanol-1,2-13C2 is used in the synthesis of styrene, an important monomer for the production of polystyrene, a common plastic material .
- Methods of Application: The process involves the dehydration of 1-phenylethanol to yield styrene. This is analogous to many other dehydrations of alcohols to yield alkenes .
- Results or Outcomes: The outcome of this application is the production of styrene, which is an important industrial chemical used in the production of polystyrene .
Application 5: Production of Fragrances
- Summary of the Application: 1-Phenylethanol-1,2-13C2 is used in the production of fragrances. It has a mild gardenia-hyacinth scent and can be used in food flavoring and cosmetic industries .
- Results or Outcomes: The outcome of this application is the production of a fragrance with a mild gardenia-hyacinth scent .
Eigenschaften
IUPAC Name |
1-phenyl(1,2-13C2)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-SPBYTNOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584005 | |
| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethanol-1,2-13C2 | |
CAS RN |
285138-87-6 | |
| Record name | 1-Phenyl(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylethanol-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627252.png)

